

A Technical Guide to the Physical Properties and Handling of Solid Iodine Azide

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Compound of Interest

Compound Name: *Iodine azide*

Cat. No.: *B078893*

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Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Iodine azide** (IN_3) is a highly explosive and hazardous material, particularly in its solid, pure form.^{[1][2]} Its handling requires extreme caution, specialized equipment, and thorough knowledge of its properties. This document is intended for informational purposes for qualified professionals and does not constitute a recommendation for its synthesis or isolation without rigorous safety protocols in place. Explosions have been reported upon the evaporation of its solutions to dryness.^[1]

Introduction

Iodine azide (IN_3) is an inorganic inter-pseudohalogen compound that, under standard conditions, exists as a yellow, crystalline solid.^[3] While it is a valuable reagent in synthetic organic chemistry for the introduction of the azide functional group, its utility is tempered by its inherent instability and explosive nature.^{[1][3]} Consequently, IN_3 is most commonly generated and used *in situ* from more stable precursors.^{[2][3]} The isolation of solid **iodine azide** is a hazardous procedure that is rarely performed.

This guide provides a comprehensive overview of the known physical properties of solid **iodine azide**, drawing from the available scientific literature. It details the experimental protocols for its synthesis and provides visualizations for key chemical pathways, with a strong emphasis on the safety precautions necessary for handling this energetic material.

Physical and Chemical Properties

Due to its instability, many of the standard physical properties, such as melting and boiling points, have not been determined.^[4] The available data is summarized in the tables below.

General Properties

Property	Value	Source
Molecular Formula	IN ₃	[5]
Molar Mass	168.92 g/mol	[3]
Appearance	Yellow solid ^[3] , needle-shaped golden crystals ^[3] , dark crystals ^[1] .	[1][3]
Vapor Pressure	2 Torr	[3]
Solubility	Decomposes in water ^[3] . Soluble in most organic solvents, including CH ₂ Cl ₂ , MeCN, DMF, and ether. ^{[1][3]}	[1][3]

Structural and Crystallographic Data

In the solid state, **iodine azide** exists as a one-dimensional polymeric structure.^{[1][3]} It is known to form two polymorphs, both of which share the same crystal system and space group.^[3] In the gas phase, it exists as a monomeric, trans-bent molecule.^{[1][3][6]}

Property	Value	Source
Crystal System	Orthorhombic	[3]
Space Group	Pbam (No. 55)	[3]

Spectroscopic Data

Spectroscopic analysis has been a key method for characterizing **iodine azide**, often performed at low temperatures or in solution to mitigate risks.

Vibrational Spectroscopy

The Raman spectrum of solid **iodine azide** was recorded at 0°C, providing insight into its vibrational modes.[\[6\]](#)

Wavenumber (cm ⁻¹)	Assignment	Source
2087	$\nu_{as}(N_3)$	[6]
1139	$\nu_s(N_3)$	[6]
620	$\delta(N_3)$	[6]
411	$\nu(I-N)$	[6]

Experimental Protocols

The synthesis of **iodine azide** is a hazardous process. The following protocols are documented in the literature for its preparation. The *in situ* method is strongly preferred for safety reasons.

Synthesis of Solid Iodine Azide from Silver Azide

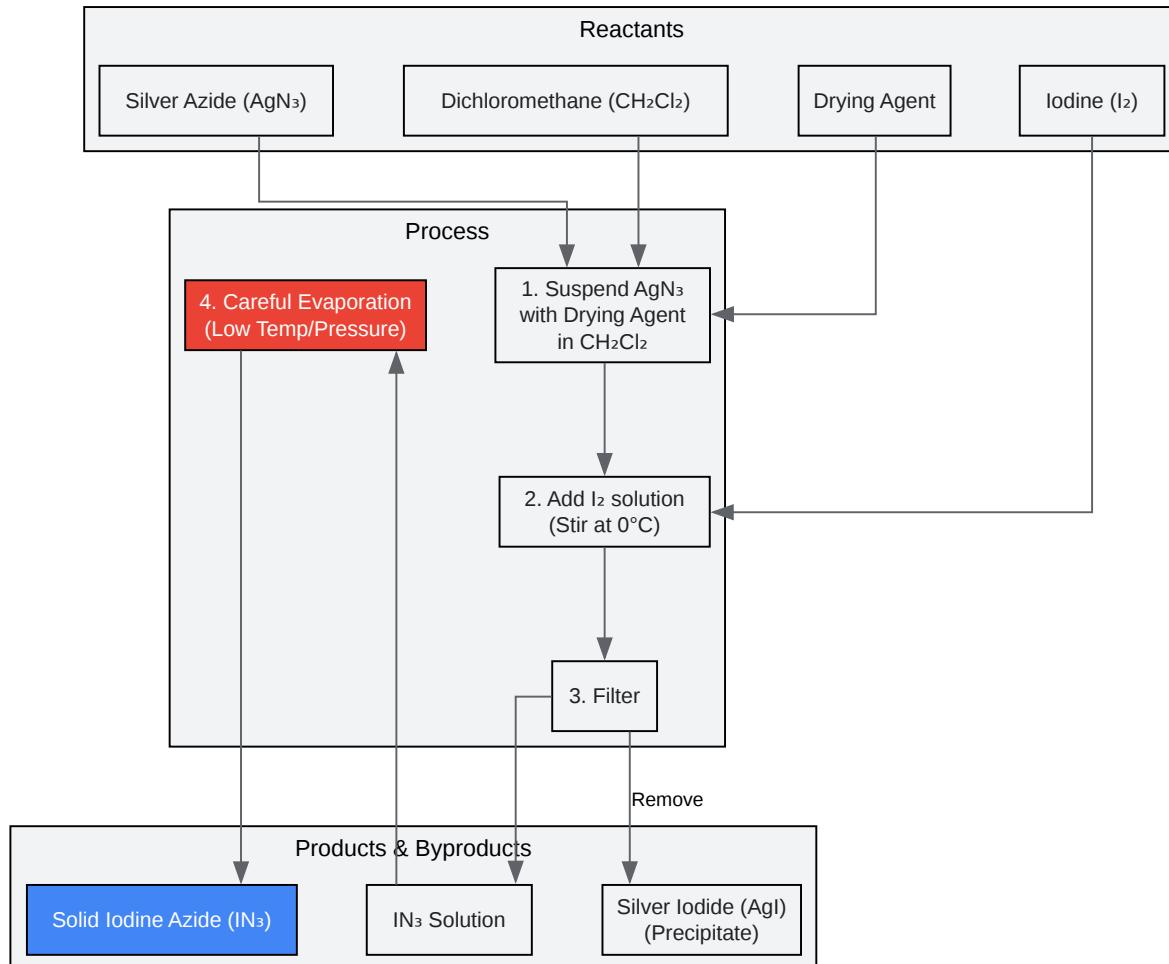
This method, first reported in 1900, allows for the isolation of crystalline IN_3 but is fraught with danger due to the use of sensitive reagents and an explosive product.[\[3\]](#)

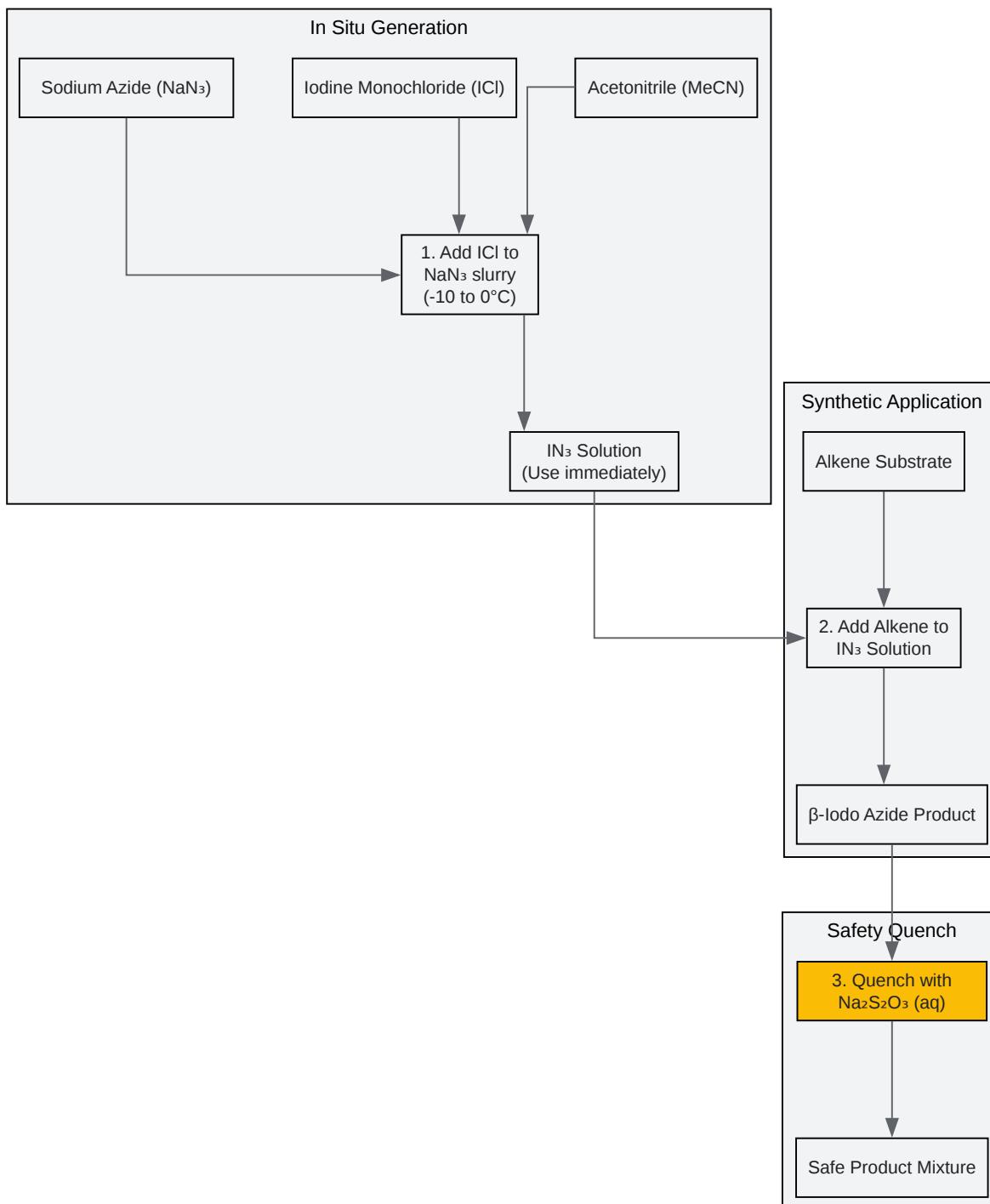
Reaction: $AgN_3 + I_2 \rightarrow IN_3 + AgI$ [\[3\]](#)

Methodology:

- Suspend freshly prepared silver azide (AgN_3) in dichloromethane (CH_2Cl_2). Since silver azide is typically handled while moist for safety, a drying agent must be added to the suspension.[\[3\]](#)
- With vigorous stirring, add a solution of elemental iodine (I_2) in dichloromethane to the suspension. The reaction is typically carried out at a reduced temperature (e.g., 0°C).[\[6\]](#)
- The reaction mixture is stirred for a defined period (e.g., 1 hour) to ensure complete reaction.
[\[6\]](#)

- The solid silver iodide (AgI) byproduct is removed by filtration.
- The resulting clear, pure solution of **iodine azide** can be carefully evaporated under reduced pressure and low temperature to yield needle-shaped golden crystals. Extreme caution is advised during this step, as evaporation to dryness can lead to a violent explosion.[1][3]



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